molecular formula C15H21N3O3S B601501 ortho Gliclazide CAS No. 1076198-18-9

ortho Gliclazide

Cat. No.: B601501
CAS No.: 1076198-18-9
M. Wt: 323.42
InChI Key:
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Mechanism of Action

Target of Action

Ortho Gliclazide primarily targets the β cell sulfonylurea receptor (SUR1) in the pancreas . This receptor plays a crucial role in the regulation of insulin secretion, which is critical for maintaining blood glucose levels .

Mode of Action

This compound interacts with its target by binding to the SUR1 receptor . This binding subsequently blocks the ATP-sensitive potassium channels . The closure of these channels leads to a decrease in potassium efflux, which results in the depolarization of the β cells . This depolarization triggers the release of insulin, thereby helping to regulate blood glucose levels .

Biochemical Pathways

This compound affects the insulin secretion pathway. By stimulating the SUR1 receptor, it enhances insulin secretion from the β cells . This increased insulin secretion improves the abnormal first phase insulin release in type 2 diabetes and also has an effect on the second phase .

Pharmacokinetics

This compound has an intermediate half-life of around 11 hours . It is extensively metabolized, and renal clearance accounts for only 4% of total drug clearance . This means that the majority of the drug is eliminated through metabolic pathways in the liver, and the metabolites are excreted in both urine (60-70%) and feces (10-20%) .

Result of Action

The primary molecular effect of this compound’s action is the increased secretion of insulin . This leads to a decrease in fasting plasma glucose, postprandial blood glucose, and glycosylated hemoglobin (HbA1c) levels . HbA1c levels are reflective of the last 8-10 weeks of glucose control . On a cellular level, this compound reduces oxidative stress of β-cells induced by hydrogen-peroxide and maintains a higher cellular viability .

Action Environment

The action of this compound can be influenced by environmental factors such as diet and activity . For instance, if given with breakfast, it can potentially lower blood glucose levels up to the evening meal . Therefore, consistent food intake is required to decrease the risk of hypoglycemia . The risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ortho Gliclazide involves several steps, starting from the appropriate aromatic amine and sulfonyl chloride. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Ortho Gliclazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like HPLC and mass spectrometry .

Scientific Research Applications

Ortho Gliclazide has several scientific research applications:

    Chemistry: It is used as a model compound in studies of sulfonylurea chemistry and its reactions.

    Biology: Research on its effects on pancreatic β-cells and insulin secretion.

    Medicine: Extensive studies on its efficacy and safety in treating type 2 diabetes mellitus.

    Industry: Used in the development of new antidiabetic drugs and formulations

Comparison with Similar Compounds

Similar Compounds

  • Glibenclamide
  • Glipizide
  • Glimepiride

Comparison

Ortho Gliclazide is unique among sulfonylureas due to its specific binding affinity and lower risk of hypoglycemia. It also has a favorable cardiovascular profile compared to other sulfonylureas .

Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAYFQNZDWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675626
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-18-9
Record name N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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